molecular formula C19H16ClF3N2O2 B2356913 1-[(2-chlorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide CAS No. 477768-25-5

1-[(2-chlorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide

Cat. No. B2356913
CAS RN: 477768-25-5
M. Wt: 396.79
InChI Key: UWKCCGLCUNPGSC-UHFFFAOYSA-N
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Description

Pyrrole is a biologically active scaffold known for its diverse range of activities . It’s found in many natural products and is considered a potential source of biologically active compounds . Pyrrole-containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .


Synthesis Analysis

Pyrrole and pyrrolidine compounds can be synthesized using various approaches . For instance, one method involves the N-heterocyclization of primary amines with diols . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists . Its saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to increased three-dimensional coverage .


Chemical Reactions Analysis

Pyrrole and pyrrolidine compounds can undergo various chemical reactions . For example, the substitution of trichloroacetylated pyrrole with chloro, bromo, and iodo groups can lead to an improvement in antibacterial activity .


Physical And Chemical Properties Analysis

The unique physicochemical properties of pyrrole and pyrrolidine compounds are thought to contribute to their biological activities . These properties are influenced by the combination of the fluorine atom and the characteristics of the pyridine moiety .

Scientific Research Applications

Inhibitors of Gene Expression

1-[(2-chlorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide is structurally related to compounds studied as inhibitors of NF-kappaB and AP-1 gene expression. These compounds have been examined for their potential in improving oral bioavailability and for their gastrointestinal permeability, making them significant in the development of transcription factor inhibitors (Palanki et al., 2000).

Glycine Transporter Inhibition

Related compounds have been identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These compounds have shown promise in central nervous system disorders, exhibiting potent inhibitory activity and favorable pharmacokinetics (Yamamoto et al., 2016).

Potential Antiviral Applications

Derivatives of this compound have been explored as potential anti-HIV agents. Their structure allows them to act as non-nucleoside reverse transcriptase inhibitors, which are crucial in the fight against HIV (Tamazyan et al., 2007).

Anticonvulsant Properties

Some structurally similar compounds have been evaluated for their anticonvulsant properties. These studies contribute to the understanding of how certain structural features impact their biological activity and potential therapeutic applications in epilepsy or seizure disorders (Kubicki et al., 2000).

Antimicrobial and Antifungal Activities

Research has also delved into the antimicrobial and antifungal potential of related compounds. These studies contribute to developing new treatments against various bacterial and fungal infections, highlighting the versatility of these chemical structures (Bodige et al., 2020).

Mechanism of Action

The mechanism of action of pyrrole and pyrrolidine compounds can vary depending on the specific compound and its biological target . For instance, different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

Pyrrole and pyrrolidine compounds continue to be an area of interest in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2O2/c20-15-7-2-1-4-12(15)11-25-16(8-9-17(25)26)18(27)24-14-6-3-5-13(10-14)19(21,22)23/h1-7,10,16H,8-9,11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKCCGLCUNPGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide

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